molecular formula C17H20ClNOS B3012615 3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide CAS No. 2320924-70-5

3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide

Cat. No.: B3012615
CAS No.: 2320924-70-5
M. Wt: 321.86
InChI Key: PDPPPZIZENKJCN-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is an organic compound that features a chlorophenyl group, a thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenyl, is prepared through chlorination of phenyl compounds.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the chlorophenyl intermediate.

    Amidation Reaction: The final step involves the amidation of the intermediate with a propanamide derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-2-yl)propyl)propanamide
  • 3-(3-chlorophenyl)-N-(2-methyl-2-(furan-3-yl)propyl)propanamide
  • 3-(3-chlorophenyl)-N-(2-methyl-2-(pyridin-3-yl)propyl)propanamide

Uniqueness

3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNOS/c1-17(2,14-8-9-21-11-14)12-19-16(20)7-6-13-4-3-5-15(18)10-13/h3-5,8-11H,6-7,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPPPZIZENKJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCC1=CC(=CC=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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